molecular formula C14H15NO3 B388505 N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide

N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide

Cat. No.: B388505
M. Wt: 245.27g/mol
InChI Key: VIQGUIIKAGURBP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an ethoxyphenyl group attached to a furan ring, which is further substituted with a methyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-ethoxyaniline with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: N-(2-ethoxyphenyl)-5-methyl-2-furylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-5-methyl-2-furamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-furamide: Lacks the methyl group on the furan ring.

    N-(2-ethoxyphenyl)-5-methyl-2-thiophenamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide is unique due to the specific combination of the ethoxyphenyl group, the methyl-substituted furan ring, and the amide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C14H15NO3/c1-3-17-12-7-5-4-6-11(12)15-14(16)13-9-8-10(2)18-13/h4-9H,3H2,1-2H3,(H,15,16)

InChI Key

VIQGUIIKAGURBP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C

Origin of Product

United States

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